molecular formula C5H10O3 B3052869 1,3-Dioxan-5-ylmethanol CAS No. 4728-07-8

1,3-Dioxan-5-ylmethanol

Cat. No.: B3052869
CAS No.: 4728-07-8
M. Wt: 118.13 g/mol
InChI Key: HILNBNGLDIFMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxan-5-ylmethanol is an organic compound with the molecular formula C5H10O3. It is a six-membered ring structure containing two oxygen atoms and a hydroxymethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of dihydroxyacetone with trialkoxyalkanes in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be converted to this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-dioxan-5-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in various chemical reactions, leading to the formation of different products. These reactions can influence biological pathways and processes, making the compound valuable for research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxan-5-ylmethanol is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of more complex molecules .

Properties

IUPAC Name

1,3-dioxan-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-5-2-7-4-8-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILNBNGLDIFMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300863
Record name 1,3-dioxan-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-07-8
Record name NSC139453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dioxan-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxan-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxan-5-ylmethanol
Reactant of Route 2
Reactant of Route 2
1,3-Dioxan-5-ylmethanol
Reactant of Route 3
Reactant of Route 3
1,3-Dioxan-5-ylmethanol
Reactant of Route 4
1,3-Dioxan-5-ylmethanol
Reactant of Route 5
Reactant of Route 5
1,3-Dioxan-5-ylmethanol
Reactant of Route 6
1,3-Dioxan-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.